Product packaging for 1-(1H-1,2,3-Benzotriazol-1-yl)butan-2-one(Cat. No.:CAS No. 302966-90-1)

1-(1H-1,2,3-Benzotriazol-1-yl)butan-2-one

Cat. No.: B2983495
CAS No.: 302966-90-1
M. Wt: 189.218
InChI Key: ZFWXOUWYTDKKTE-UHFFFAOYSA-N
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Description

1-(1H-1,2,3-Benzotriazol-1-yl)butan-2-one, identified by CAS number 2038-93-9, is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.217 g/mol . It belongs to the class of benzotriazole derivatives, which are recognized in scientific literature as versatile scaffolds and intermediates in medicinal chemistry and organic synthesis . The benzotriazole moiety is a privileged structure in research due to its wide range of biological activities and its utility as a synthetic auxiliary .N-Acylbenzotriazole derivatives, such as this compound, are frequently employed as mild, regioselective, and regiospecific acylating agents for N-, O-, C-, and S-acylation reactions . This functionality makes them valuable tools for constructing more complex molecular architectures, including peptidomimetic macrocycles . The core benzotriazole structure is known to be easily incorporated into other chemical systems through reactions like condensation and alkylation, acting as an effective leaving group or stabilizing carbanions . Researchers have utilized similar benzotriazole-containing ketones as key intermediates in the synthesis of various heterocyclic compounds and as precursors for generating compound libraries . This product is intended for research applications as a building block in synthetic chemistry and for investigative studies in pharmaceutical development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O B2983495 1-(1H-1,2,3-Benzotriazol-1-yl)butan-2-one CAS No. 302966-90-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzotriazol-1-yl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-8(14)7-13-10-6-4-3-5-9(10)11-12-13/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWXOUWYTDKKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of 1 1h 1,2,3 Benzotriazol 1 Yl Butan 2 One Analogues

The Benzotriazolyl Moiety as a Versatile Synthetic Auxiliary

The benzotriazole (B28993) group plays a crucial role in directing the reactivity of these compounds, acting as both an excellent leaving group and a stabilizer for reactive intermediates.

Its Role as an Effective Leaving Group in Nucleophilic Substitution Reactions

The benzotriazolyl group is recognized as a potent leaving group, facilitating a variety of nucleophilic substitution reactions. rsc.org This characteristic is attributed to the stability of the resulting benzotriazolide anion. The benzotriazolyloxy group has also been assessed for its leaving group ability. beilstein-journals.org In reactions involving 1-alkoxy-1H-benzotriazoles, direct displacement by nucleophiles such as cyanide, azide (B81097), and phenoxide has been demonstrated. beilstein-journals.org

For instance, the reaction of 1-phenethoxy-1H-benzotriazole with sodium azide in DMSO at 100°C leads to the formation of (2-azidoethyl)benzene, showcasing the displacement of the benzotriazolyloxy group. beilstein-journals.org

Table 1: Nucleophilic Substitution Reactions of 1-Alkoxy-1H-benzotriazoles beilstein-journals.org

Substrate Nucleophile Product Yield (%)
1-Phenethoxy-1H-benzotriazole NaN₃ (2-Azidoethyl)benzene Incomplete reaction
1-Alkoxy-1H-benzotriazole Cyanide Corresponding nitrile Good
1-Alkoxy-1H-benzotriazole Phenoxide Corresponding ether Good

Stabilization of Transient Reactive Intermediates (e.g., Carbanions)

The benzotriazole moiety is capable of stabilizing adjacent carbanions. This stabilization effect is significant in facilitating reactions that proceed through carbanionic intermediates. The treatment of N-substituted benzotriazoles with lithium can lead to the formation of the corresponding carbanions by the scission of the C-benzotriazole bond. acs.org These carbanions can then react with a range of electrophiles to yield various products in good yields. acs.org For example, N-benzylbenzotriazole can be converted to its carbanion, which then reacts with electrophiles. acs.org

The stability of carbanions is influenced by factors such as the presence of electron-withdrawing groups and the possibility of resonance delocalization. youtube.comyoutube.com In the context of benzotriazole derivatives, the triazole ring can participate in delocalizing the negative charge of an adjacent carbanion, thereby stabilizing it.

Chemical Transformations Involving the Butanone Side Chain

The butanone side chain of 1-(1H-1,2,3-benzotriazol-1-yl)butan-2-one offers multiple sites for chemical modification, including the alpha-carbon to the carbonyl group and the carbonyl functionality itself.

Reactivity at the Alpha-Carbon to the Carbonyl Group

The alpha-carbon to the carbonyl group in ketones is a key site for reactivity, primarily due to the acidity of the alpha-hydrogens. msu.edu These hydrogens can be removed by a base to form an enolate ion, which is a powerful nucleophile. Reactions such as halogenation and alkylation typically occur at this position. msu.edu In the case of N-acylbenzotriazoles, the alpha-carbon can be involved in C-acylation reactions. For instance, primary nitroalkanes can be C-acylated by N-acylbenzotriazoles to produce α-nitro ketones. acs.org

Derivatization and Condensation Reactions of the Carbonyl Functionality

The carbonyl group of the butanone side chain is susceptible to a wide array of derivatization and condensation reactions. A common method for the derivatization of carbonyl compounds is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable 2,4-dinitrophenylhydrazone derivatives. nih.govthermofisher.com This reaction is widely used for the determination and characterization of aldehydes and ketones. nih.gov Other derivatization reagents for carbonyl compounds include various hydrazines and hydroxylamines. nih.govresearchgate.net

Condensation reactions, such as the aldol (B89426) condensation, can also occur at the carbonyl group, leading to the formation of new carbon-carbon bonds. msu.edu

Denitrogenative Rearrangements and Ring-Opening Chemistry of N-Acylbenzotriazoles

N-acylbenzotriazoles can undergo denitrogenative rearrangements and ring-opening reactions, which have been harnessed to synthesize a variety of heterocyclic compounds. nih.govrsc.org These transformations often proceed through the cleavage of the benzotriazole ring. nih.gov

The ring-opening of benzotriazoles can be triggered by various reagents and conditions, including transition metals and Lewis acids. researchgate.netacs.org For example, a Lewis acid-mediated ring cleavage of acylbenzotriazoles can be followed by cyclization to afford benzoxazoles in good to excellent yields. acs.org This ring-opening can proceed through the formation of an ortho-amino arenediazonium or an α-diazo-imine species via a Dimroth-type equilibrium. nih.gov

Recent advancements have focused on developing practical strategies to effect the ring-opening chemistry of benzotriazoles, leading to the synthesis of diverse and valuable heterocyclic structures. nih.gov The denitrogenative functionalization of benzotriazoles has become a significant area of research, with a focus on its scope in organic synthesis and the underlying mechanisms. thieme-connect.com

Table 2: Lewis Acid-Mediated Synthesis of Benzoxazoles from N-Acylbenzotriazoles acs.org

N-Acylbenzotriazole Substrate Lewis Acid Product (Benzoxazole) Yield (%)
2a AlCl₃ 3a 43-91
2b AlCl₃ 3b 43-91
2c AlCl₃ 3c 43-91
... ... ... ...

This table summarizes the conversion of various N-acylbenzotriazoles to their corresponding benzoxazoles, demonstrating the general applicability of this synthetic strategy.

Thermal and Photochemical Decomposition Pathways

The decomposition of 1-substituted-1H-benzotriazoles, including N-acyl analogues, is a well-documented process that can be initiated by either heat or light. nih.gov The primary step in both thermal and photochemical pathways is the elimination of a stable dinitrogen molecule, leading to the formation of a transient 1,3-diradical intermediate. nih.gov The fate of this intermediate is highly dependent on the nature of the substituent at the N-1 position and the reaction conditions.

Thermal Decomposition: Flash Vacuum Pyrolysis (FVP) is a common technique used to study the gas-phase thermolysis of these compounds. researchgate.netrsc.org For 1-acylbenzotriazoles, the pyrolysis can lead to several products. One major pathway involves a hetero-Wolff rearrangement of the initially formed diradical, which can ultimately yield cyanocyclopentadienes. researchgate.net An alternative pathway, particularly for 1-aroylbenzotriazoles, involves intramolecular cyclization, where the diradical intermediate interacts with the aryl ring of the acyl group, leading to the formation of benzoxazoles. rsc.org The specific products and their yields are influenced by the pyrolysis temperature and the structure of the acyl group.

Precursor TypeDecomposition MethodKey IntermediateMajor Products
1-AcylbenzotriazoleFlash Vacuum Pyrolysis (FVP)1,3-DiradicalCyanocyclopentadienes, Benzoxazoles
1-Substituted Benzotriazole ArylhydrazonePhotolysis (Irradiation)1,3-Diradical1-Arylamino-2-benzoylbenzimidazoles, Phenanthridin-6(5H)-one

Photochemical Decomposition: Similar to thermolysis, photolysis of 1-substituted benzotriazoles proceeds via the photo-extrusion of N₂ to generate a diradical intermediate. nih.gov The subsequent reactions of this diradical determine the final product distribution. For instance, the irradiation of complex 1-substituted benzotriazole arylhydrazones leads to cyclization and rearrangement products, such as 1-arylamino-2-benzoylbenzimidazoles and phenanthridin-6(5H)-one. nih.gov The nature of the substituents significantly influences the reaction course by affecting the stability and reactivity of the biradical intermediates. nih.gov Studies on the photolysis of benzotriazoles in aqueous solutions have shown that degradation can proceed through different pathways compared to UV radiation, sometimes forming aminophenol directly. nih.gov

Metal-Catalyzed Denitrogenation and Subsequent Cross-Coupling Reactions

The benzotriazole group in N-acylbenzotriazoles can be activated by transition metal catalysts to undergo denitrogenation, generating reactive intermediates that can participate in cross-coupling reactions. This strategy provides a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions: Palladium catalysts have been successfully employed in the denitrogenative coupling of N-aroylbenzotriazoles with various partners. A key mechanistic feature is the ring-opening of the benzotriazole to form an ortho-amino-arenediazonium species in situ. dntb.gov.ua This intermediate can then undergo coupling. For example, palladium-catalyzed denitrogenative Suzuki and carbonylative Suzuki coupling reactions with boronic acids have been developed, affording ortho-amino-substituted biaryl and biaryl ketone derivatives, respectively. dntb.gov.ua

Nickel-Catalyzed Reactions: Nickel catalysis offers a versatile platform for the cross-coupling of N-acylbenzotriazoles. These compounds have been shown to react with oxiranes and oxetanes in the presence of a nickel catalyst and trimethylsilyl (B98337) halides to produce β-haloethyl and γ-halopropyl esters. rsc.org Mechanistic studies suggest a pathway involving a σ-bond metathesis. Furthermore, nickel-catalyzed cross-electrophile coupling of related 1,2,3-benzotriazin-4(3H)-ones with aryl bromides, using zinc as a reductant, leads to ortho-arylated benzamides through a denitrogenative process.

Catalyst SystemCoupling PartnersProduct Type
Palladium / Boronic AcidsN-Aroylbenzotriazolesortho-Amino-substituted biaryls
Palladium / Boronic Acids / CON-Aroylbenzotriazolesortho-Amino-substituted biaryl ketones
Nickel / Oxiranes / TMS-HalideN-Acylbenzotriazolesβ-Haloethyl esters
Nickel / Aryl Bromides / Zn1,2,3-Benzotriazin-4(3H)-onesortho-Arylated benzamides

Rhodium-Catalyzed Reactions: Rhodium catalysts are also effective in promoting reactions of benzotriazoles. For example, rhodium-catalyzed reactions have been developed for the highly selective N²-alkylation of benzotriazoles with diazo compounds, proceeding through a nonclassical formal 1,3-H shift mechanism as suggested by DFT calculations. rsc.org While not a denitrogenation reaction, this highlights the diverse reactivity of the benzotriazole core under metal catalysis.

Elucidation of Reaction Mechanisms through Experimental and Computational Techniques

A combination of experimental and computational methods is crucial for a comprehensive understanding of the complex reaction mechanisms involved in the transformation of this compound analogues.

Spectroscopic Monitoring of Reaction Intermediates and Kinetics

Spectroscopic techniques are indispensable for identifying reaction products, studying reaction equilibria, and in some cases, detecting transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to characterize the final products of both thermal and metal-catalyzed reactions, confirming their structure and purity. nih.gov NMR has also been employed to study the equilibrium between benzotriazole, carbonyl compounds, and their adducts, allowing for the determination of equilibrium constants and thermodynamic parameters for the formation of N-1 and N-2 isomers. nih.gov

Mass Spectrometry (MS): Mass spectrometry is a key tool for identifying the products of pyrolysis and photolysis. The fragmentation patterns observed in the mass spectra of benzotriazoles have been shown to correlate with their thermolytic and photolytic decomposition pathways, providing insights into the initial fragmentation steps. nih.gov

Transient Absorption Spectroscopy: For photochemical reactions, which often involve very short-lived excited states and intermediates, transient absorption spectroscopy is a powerful technique. By using pump-probe laser systems, it is possible to monitor the formation and decay of species on timescales from femtoseconds to nanoseconds. This technique allows for the direct observation of excited states and radical intermediates, providing critical data for constructing detailed photochemical mechanisms. For example, it has been used to investigate the photocyclization-deprotection reactions of related benzoin (B196080) compounds, identifying biradical species as key precursors.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into reaction mechanisms that are often difficult to obtain through experimental means alone.

Modeling Decomposition Pathways: DFT calculations can be used to map the potential energy surface for the thermal decomposition of benzotriazole analogues. This allows for the calculation of activation barriers for key steps, such as N₂ extrusion and subsequent rearrangements of the diradical intermediate. Such studies help to rationalize the observed product distributions in pyrolysis experiments and provide a detailed picture of the transition states involved. For example, computational studies on the degradation of benzotriazole initiated by hydroxyl radicals have identified the most favorable reaction sites and calculated the reaction rate constants, showing good agreement with experimental data.

Applications in Advanced Organic Synthesis and Building Block Chemistry

1-Acylbenzotriazoles as Highly Efficient Acylating Reagents

N-acylbenzotriazoles, including 1-(1H-1,2,3-Benzotriazol-1-yl)butan-2-one, are recognized as superior acylating agents for a wide array of nucleophiles. thieme-connect.comthieme-connect.com They are typically stable, crystalline solids that can be prepared directly from carboxylic acids, circumventing the need for conversion to more reactive and often less stable derivatives like acyl chlorides. researchgate.netorganic-chemistry.org This stability and ease of handling, combined with their predictable reactivity under mild conditions, make them indispensable tools in synthetic organic chemistry. thieme-connect.com

The benzotriazole (B28993) group in N-acylbenzotriazoles facilitates the transfer of the acyl group to nitrogen, oxygen, carbon, and sulfur nucleophiles, demonstrating broad applicability. researchgate.netthieme-connect.com

N-Acylation: These reagents efficiently acylate aqueous ammonia, as well as primary and secondary amines, to produce primary, secondary, and tertiary amides in high yields. acs.orgorganic-chemistry.org The reactions proceed under neutral and mild conditions, often at room temperature, and are compatible with various functional groups. organic-chemistry.orgnih.gov This methodology is particularly valuable for creating the amide bonds central to peptides and numerous pharmaceuticals. nih.gov

O-Acylation: The utility of N-acylbenzotriazoles extends to the O-acylation of nucleophiles. For instance, they are employed in the one-pot synthesis of ketone cyanohydrin esters and can convert aldehydes into esters. researchgate.netscielo.org.mx

C-Acylation: As C-acylating agents, N-acylbenzotriazoles offer remarkable regioselectivity. They are used to convert ketone enolates into β-dicarbonyl compounds, effectively avoiding the competing O-acylation that can plague traditional methods. organic-chemistry.org Furthermore, they are instrumental in the regiospecific acylation of electron-rich heterocycles like pyrroles and indoles, typically in the presence of a Lewis acid catalyst. nih.govacs.org

S-Acylation: Diverse thiol esters can be synthesized in excellent yields through the reaction of thiols with N-acylbenzotriazoles under mild conditions. researchgate.net The methodology is also effective for the preparation of selenol esters. tandfonline.com Research has shown that reaction conditions can be tuned to achieve selective S-acylation over N-acylation, as demonstrated in reactions with L-cysteine. researchgate.net

N-acylbenzotriazoles present a significant strategic advantage over conventional acylating agents like acyl chlorides and acid anhydrides. researchgate.netthieme-connect.com

Key advantages include:

Enhanced Stability: Unlike many acyl chlorides, which can be unstable, corrosive, and moisture-sensitive, N-acylbenzotriazoles are generally stable crystalline solids that can be purified by chromatography and stored for extended periods without decomposition. thieme-connect.comscielo.org.mx

Milder Reaction Conditions: Acylations using N-acylbenzotriazoles are performed under neutral and significantly milder conditions, avoiding the highly exothermic reactions and corrosive byproducts (e.g., HCl) associated with acyl chlorides. acs.orgorganic-chemistry.org

Safety and Handling: The preparation of N-acylbenzotriazoles can be achieved directly from carboxylic acids using safer reagents, obviating the need to handle hazardous substances like thionyl chloride or oxalyl chloride. thieme-connect.comorganic-chemistry.org

Chemoselectivity: These reagents demonstrate high chemoselectivity, reacting preferentially with the desired nucleophile even in the presence of sensitive functional groups that would not be tolerated by harsher, traditional acylating agents. researchgate.net

Utility for Sensitive Substrates: They are the reagents of choice when the corresponding acyl chlorides are unstable, difficult to prepare, or unknown, such as those derived from certain heterocyclic carboxylic acids. researchgate.netscielo.org.mxnih.gov

Utilization in the Construction of Heterocyclic Systems

The reactivity of 1-acylbenzotriazoles makes them exceptional building blocks for the synthesis of a diverse range of heterocyclic compounds. ethernet.edu.etresearchgate.net The benzotriazole unit can act as a leaving group in cyclization reactions or participate directly in the formation of the heterocyclic core, providing access to structures that are otherwise difficult to assemble. udayton.eduresearchgate.net

Benzotriazole-mediated synthesis is a cornerstone of modern heterocyclic chemistry, enabling the construction of numerous nitrogen-containing rings. udayton.eduresearchgate.net N-acylbenzotriazoles serve as key intermediates in these transformations. For example, they are precursors for the synthesis of 1,2,4-oxadiazoles and have been used in the preparation of benzimidazoles via microwave-assisted reactions with o-phenylenediamine. researchgate.netmdpi.com Furthermore, versatile building blocks for N-heterocycles, such as α-acyl-β-enamino esters, can be generated through the C-acylation of specific intermediates with acylbenzotriazoles, leading to the formation of substituted pyridines. researchgate.net

The application of N-acylbenzotriazoles extends to the synthesis of oxygen-containing heterocycles. ethernet.edu.etresearchgate.net A notable example is the one-step synthesis of β-lactones, which are formed through the condensation of enolates derived from 1-acylbenzotriazoles with aldehydes or ketones. researchgate.net Other important oxygen heterocycles, such as 3,4-dihydropyran-2-ones, furans, and benzoxazoles, have been successfully synthesized using methodologies involving these reagents. scielo.org.mxresearchgate.net Their utility also includes the preparation of sulfur-containing heterocycles like thiazolines under microwave irradiation. scielo.org.mx

The versatility of N-acylbenzotriazoles as both acylating agents and stable intermediates allows for their incorporation into complex, multi-step reaction cascades to assemble intricate bicyclic and polycyclic frameworks. nih.govnih.gov Methodologies have been developed for the one-pot, two-component synthesis of bicyclic systems containing a pyrazole (B372694) motif using acylbenzotriazoles. researchgate.net The C-acylation capabilities of these reagents can be applied to generate advanced intermediates, such as enaminones, which then undergo intramolecular condensation to form fused heterocyclic systems like pyrrolo[2,1-a]isoquinolines. researchgate.net The stable nature of the acylbenzotriazole moiety allows for the sequential introduction of complexity, making it a valuable tool in the strategic construction of polycyclic natural product scaffolds. udayton.edunih.gov

Participation in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. Cascade reactions, similarly, involve a sequence of intramolecular reactions, often triggered by a single event, leading to a rapid increase in molecular complexity.

N-acylbenzotriazoles, a class of compounds to which this compound belongs, are valued as stable and versatile acylating agents. The benzotriazole group acts as an excellent leaving group, facilitating the transfer of the acyl group to various nucleophiles. This reactivity is central to their potential use in MCRs and cascade sequences.

Potential Multicomponent Reactions:

A hypothetical multicomponent reaction involving an N-acylbenzotriazole like this compound could be a variation of the Ugi or Passerini reactions. For instance, it could potentially act as the acid component in an Ugi-type reaction, reacting with an amine, an aldehyde or ketone, and an isocyanide. However, specific research validating the participation of this compound in such reactions is not currently available.

Illustrative Data on Related N-Acylbenzotriazole Reactivity:

Reactant 1Reactant 2Reactant 3Product TypeReference Compound
N-AcylbenzotriazoleAmineIsocyanideα-Acylamino AmideGeneral Ugi Reactants
N-AcylbenzotriazoleAldehydeIsocyanideα-Acyloxy CarboxamideGeneral Passerini Reactants

This table is illustrative of the general reactivity of N-acylbenzotriazoles and does not represent specific data for this compound.

Integration into Combinatorial Synthesis for Library Generation

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse but structurally related molecules, known as a chemical library. These libraries are invaluable for drug discovery and materials science.

The properties of N-acylbenzotriazoles make them suitable reagents for combinatorial synthesis. Their stability allows for easy handling and storage, while their reactivity with a wide range of nucleophiles enables the generation of diverse products.

Role as a Building Block:

This compound could serve as a key building block in combinatorial synthesis. By reacting it with a diverse set of nucleophiles (e.g., a library of amines or alcohols), a library of corresponding amides or esters could be generated. This approach allows for the systematic modification of a core structure to explore structure-activity relationships.

Example of Library Generation Strategy:

A research program could utilize a parallel synthesis approach where this compound is dispensed into an array of reaction vessels, each containing a different amine. This would lead to the formation of a library of amides with varying substituents.

Table of Potential Library Components:

Core StructureReactant Library (Examples)Resulting Compound Class
This compoundPrimary & Secondary AminesN-Substituted Butanamides
This compoundAlcohols & PhenolsButanoate Esters
This compoundThiolsThiobutanoate Esters

This table illustrates a potential strategy for library generation using this compound as a scaffold, based on the known reactivity of related compounds.

Advanced Spectroscopic and Computational Characterization Methodologies

Comprehensive Spectroscopic Techniques for Structural Elucidation and Reactivity Studies

The definitive characterization of 1-(1H-1,2,3-Benzotriazol-1-yl)butan-2-one relies on a suite of advanced spectroscopic methods. These techniques provide complementary information, allowing for unambiguous structural confirmation, insight into dynamic processes, and precise determination of molecular and electronic structure.

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments enables the complete assignment of all proton and carbon signals, confirming the connectivity and regiochemistry of the molecule.

The substitution pattern of the benzotriazole (B28993) ring is a key structural feature. In N-substituted benzotriazoles, the substituent can be attached to the N-1 or N-2 position. The ¹H NMR spectrum provides clear evidence for the N-1 substitution in the title compound. The benzotriazole protons typically appear as a complex AA'BB' spin system, with signals in the aromatic region. For example, in unsubstituted 1H-Benzotriazole, these protons resonate at approximately 7.47 ppm and 7.95 ppm. chemicalbook.com The presence of four distinct aromatic signals confirms the asymmetric N-1 substitution, as N-2 substitution would result in a more symmetric molecule with only two signals.

The butan-2-one side chain gives rise to characteristic signals in the upfield region. The ¹H NMR spectrum is expected to show a triplet for the terminal methyl group (C4-H), a singlet for the methylene (B1212753) group adjacent to the benzotriazole ring (C1-H), and a quartet for the methylene group adjacent to the carbonyl (C3-H).

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The spectrum would show ten distinct signals: four for the butan-2-one chain (including the carbonyl carbon at ~200-210 ppm) and six for the benzotriazole ring carbons. chemicalbook.com The chemical shifts of the benzotriazole carbons provide further confirmation of the N-1 substitution pattern. nih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign these signals by establishing proton-proton and proton-carbon correlations across one, two, and three bonds.

AssignmentExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Multiplicity (¹H)
Benzotriazole Aromatic CH7.30 - 8.10110 - 147m
CH₂ (C1)~5.50~50-60s
C=O (C2)-~205-
CH₂ (C3)~2.50~35q
CH₃ (C4)~1.05~8t

Benzotriazole and its derivatives can exhibit prototropic tautomerism, where the N-H proton rapidly exchanges between the N-1 and N-3 positions of the triazole ring. researchgate.net While the N-1 position is substituted in the title compound, restricting this specific exchange, dynamic NMR (DNMR) could be utilized to study hindered rotation around the N-C1 single bond. At lower temperatures, distinct signals for different conformers might be observed, which would coalesce at higher temperatures as the rate of rotation increases.

Furthermore, the butan-2-one moiety introduces the possibility of keto-enol tautomerism. mdpi.com While the keto form is generally predominant for simple ketones, NMR studies in various solvents could quantify the equilibrium. The enol form would present unique signals, including a vinyl proton and an enolic hydroxyl proton, and the equilibrium could be influenced by solvent polarity and hydrogen-bonding capabilities. mdpi.com

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental for identifying the functional groups present in this compound and providing insights into its bonding characteristics.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically observed in the region of 1700–1725 cm⁻¹. The spectrum of the parent 1H-Benzotriazole shows characteristic bands for C-H stretching in the aromatic ring (~3100-3000 cm⁻¹), C=C stretching (~1600-1450 cm⁻¹), and various C-H bending modes. nist.govchemicalbook.com These features are expected to be present in the spectrum of the title compound, along with aliphatic C-H stretching bands from the butyl chain just below 3000 cm⁻¹. The N=N and C-N stretching vibrations of the triazole ring also give rise to characteristic bands in the fingerprint region (1400–1000 cm⁻¹).

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
Ketone C=O Stretch1725 - 1700Strong
Aromatic C=C Stretch1610 - 1450Medium-Weak
N=N Stretch1400 - 1300Medium
C-N Stretch1250 - 1180Medium

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an exact mass that can be used to unambiguously determine the molecular formula, C₁₀H₁₁N₃O.

In addition to molecular formula determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. ed.ac.uk Under ionization conditions (e.g., electron ionization or electrospray ionization), the molecule breaks apart in a predictable manner. Characteristic fragmentation pathways for N-acylbenzotriazoles often involve the cleavage of the N-CO bond. For this compound, key fragmentation events would likely include:

Loss of N₂: A characteristic fragmentation of the benzotriazole ring, leading to a significant ion at [M-28]⁺.

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group, resulting in the loss of an ethyl radical (•C₂H₅) or a butan-2-one radical.

Formation of the benzotriazolyl cation: Cleavage of the N-C1 bond to generate an ion corresponding to the benzotriazolyl moiety.

Tandem MS (MS/MS) experiments can be performed to isolate specific parent ions and fragment them further, helping to piece together the molecular structure and confirm the connectivity. uab.edu

While NMR provides the structure in solution, single-crystal X-ray diffraction offers an unparalleled, definitive view of the molecule's three-dimensional arrangement in the solid state. This technique determines precise bond lengths, bond angles, and torsion angles, providing the absolute configuration and conformation of the molecule in the crystal lattice.

Although a crystal structure for this compound is not publicly available, analysis of closely related structures, such as 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone, provides insight into the expected solid-state parameters. nih.govresearchgate.netnih.gov In this analogue, the benzotriazole ring system is nearly planar, and there is a significant dihedral angle between the benzotriazole ring and the adjacent phenyl ring (76.21°). nih.govresearchgate.netnih.gov A similar analysis for the title compound would reveal the conformation of the butan-2-one side chain relative to the planar benzotriazole ring system. The data would also reveal intermolecular interactions, such as hydrogen bonds or π–π stacking, that govern the crystal packing. nih.gov

Representative Crystallographic Data for an Analogous Compound: 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone nih.govresearchgate.net
ParameterValue
Chemical FormulaC₁₅H₁₃N₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.4209 (1)
b (Å)24.4894 (5)
c (Å)10.0555 (2)
β (°)98.552 (2)
Volume (ų)1320.07 (4)
Z4

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Chemistry for Deeper Insights into Molecular and Electronic Structure

Computational chemistry has emerged as an indispensable tool in modern chemical research, providing profound insights into the molecular and electronic properties of compounds that are often difficult or impossible to obtain through experimental means alone. For this compound, these theoretical methods allow for a detailed exploration of its structure, reactivity, and spectroscopic characteristics. By employing a suite of computational techniques, researchers can build a comprehensive, atom-level understanding of the molecule's behavior.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Conformational Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netmdpi.com It is particularly effective for calculating the properties of molecules like this compound.

Geometry Optimization: The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. mdpi.com For benzotriazole derivatives, DFT methods, such as B3LYP, combined with basis sets like 6-31G* or 6-311++G(d,p), are commonly used to predict geometric parameters. researchgate.netmdpi.com For instance, studies on related structures like 1,2-bis(benzotriazol-1-yl)ethane show that calculations at the B3LYP/6-31G* level provide bond lengths and angles that are in excellent agreement with experimental X-ray diffraction data. researchgate.net In a typical optimization, the dihedral angle between the benzotriazole ring and the side chain is a key parameter. For example, in 1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone, the dihedral angle between the benzotriazole and benzene (B151609) rings is 76.21 (3)°. nih.govnih.gov These calculations provide a precise picture of the molecule's shape.

Electronic Structure: DFT calculations also elucidate the electronic structure, detailing how electrons are distributed within the molecule. This information is crucial for understanding the molecule's properties and reactivity. The output of a DFT calculation includes molecular orbital energies and electron density distributions. researchgate.net

Conformational Analysis: Molecules with flexible side chains, such as the butanone group in this compound, can exist in multiple conformations. DFT calculations can be used to identify these different stable conformers and determine their relative energies. researchgate.net By systematically rotating the rotatable bonds and performing energy calculations, a potential energy surface can be mapped out, revealing the most stable low-energy conformations and the energy barriers between them. For 1,2-bis(benzotriazol-1-yl)ethane, two stable anti and two stable gauche conformations were identified using B3LYP/6-31G* calculations, with the anti-conformer being the most stable. researchgate.net

Table 1: Comparison of Experimental and Calculated Geometric Parameters for a Related Compound, 1,2-bis(benzotriazol-1-yl)ethane

Parameter Bond/Angle Experimental (X-ray) Calculated (B3LYP/6-31G*)
Bond Length (Å) N1-N2 1.345(2) 1.334
N2-N3 1.332(2) 1.325
N1-C7 1.472(2) 1.467
C7-C7' 1.528(3) 1.535
Bond Angle (°) N2-N1-C6 106.1(1) 106.3
N3-N2-N1 109.8(1) 109.7
N1-C7-C7' 110.8(2) 111.9

Data sourced from a study on 1,2-bis(benzotriazol-1-yl)ethane. researchgate.net

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgnumberanalytics.com

The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. libretexts.org The energy of the HOMO is related to the ionization potential, and a higher HOMO energy suggests a better electron-donating capability. emerginginvestigators.org The energy of the LUMO is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. emerginginvestigators.orgirjweb.com A small energy gap indicates that the molecule is more polarizable, less stable, and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a large HOMO-LUMO gap implies high stability and low chemical reactivity. irjweb.com This analysis helps in predicting the most probable sites for electrophilic and nucleophilic attack. For instance, in electrophilic reactions, the reaction is likely to occur at atoms where the HOMO density is highest. wuxibiology.com

Table 2: Global Reactivity Descriptors Calculated from HOMO-LUMO Energies

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Chemical reactivity and stability
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Electron escaping tendency
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to change in electron distribution
Chemical Softness (S) 1 / (2η) Measure of polarizability
Electronegativity (χ) Power to attract electrons
Electrophilicity Index (ω) μ² / (2η) Electrophilic power of the molecule

These descriptors are commonly used to quantify the reactivity of molecules based on FMO energies. irjweb.comnih.gov

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds, lone pairs, and core electrons. wisc.edu This provides a chemically intuitive picture of the electron distribution in a molecule.

NBO analysis yields information on atomic charges, hybridization of atoms, and the nature of bonding and antibonding orbitals. It is particularly useful for quantifying charge distribution and understanding intermolecular and intramolecular interactions. researchgate.net The analysis can reveal hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. The strength of these interactions can be estimated by second-order perturbation theory analysis of the Fock matrix in the NBO basis. nih.gov This provides quantitative data on donor-acceptor interactions within the molecule, which are crucial for understanding its stability and conformation. nih.gov

Molecular Electrostatic Potential (MESP) Mapping for Identifying Reactive Sites

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. mdpi.com It is a plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. researchgate.net The MESP map provides a visual representation of the charge distribution from the perspective of an approaching reagent.

Different colors on the MESP map represent different values of the electrostatic potential. walisongo.ac.id

Red regions indicate negative electrostatic potential and are associated with high electron density. These areas, such as those around electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack. nih.govmdpi.com

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites, often around hydrogen atoms bonded to electronegative atoms, are prone to nucleophilic attack. mdpi.com

Green regions represent neutral or weakly interacting areas.

For this compound, the MESP map would be expected to show significant negative potential (red) around the carbonyl oxygen atom and the nitrogen atoms of the benzotriazole ring, identifying them as primary sites for electrophilic interaction. Conversely, positive potential (blue) would be expected on the hydrogen atoms of the butyl chain.

Simulation and Validation of Spectroscopic Parameters

Computational chemistry provides powerful tools for simulating various types of spectra, including vibrational (FT-IR, Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. These theoretical spectra can be compared with experimental data to validate the computed molecular structure and provide a more detailed assignment of the spectral signals. mdpi.com

DFT methods, such as B3LYP, are widely used to calculate vibrational frequencies. nih.gov The calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations in the computational model. By comparing the calculated and experimental spectra, each vibrational mode can be confidently assigned. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com The theoretical chemical shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), typically show a strong linear correlation with experimental values, aiding in the structural elucidation of complex molecules.

Time-dependent DFT (TD-DFT) is employed to simulate electronic transitions and predict UV-Vis absorption spectra. nih.gov This method provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as n → π* or π → π* transitions.

Computational Prediction of Reaction Outcomes and Selectivity

Beyond analyzing static molecular properties, computational chemistry can be used to model chemical reactions and predict their outcomes. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates and feasibility.

For reactions with multiple possible pathways or products, computational methods can predict selectivity (chemo-, regio-, and stereoselectivity). For example, by comparing the activation energies for different reaction pathways leading to various isomers, one can predict which product is kinetically favored. FMO theory and MESP analysis can also offer qualitative predictions of selectivity by identifying the most reactive sites on the molecule. wuxibiology.com More advanced techniques, including molecular dynamics simulations and machine learning models, are increasingly being used to predict reaction yields and outcomes with greater accuracy. rjptonline.orgmdpi.com For instance, in substitution reactions involving benzotriazole derivatives, computational studies can help elucidate whether a reaction proceeds via direct displacement or another mechanism. beilstein-journals.org

Future Research Directions and Contemporary Perspectives

Exploration of Asymmetric Synthesis Strategies Utilizing 1-(1H-1,2,3-Benzotriazol-1-yl)butan-2-one Analogues

The development of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. Analogues of this compound, which possess stereogenic centers, are of significant interest. Future research will likely focus on the exploration of asymmetric synthesis strategies to control the stereochemistry of these analogues.

Key areas of investigation include:

Chiral Auxiliaries: The benzotriazole (B28993) moiety itself can act as a chiral auxiliary, or external chiral auxiliaries can be employed to direct stereoselective transformations on the butanone chain.

Organocatalysis: The use of small organic molecules as catalysts for enantioselective reactions represents a powerful strategy. Research into chiral amines, phosphoric acids, or thioureas could yield effective methods for the asymmetric functionalization of the α-carbon of the ketone.

Transition Metal Catalysis: The development of chiral ligands for transition metal catalysts is a well-established approach for asymmetric synthesis. mdpi.com Methodologies such as asymmetric hydrogenation, alkylation, or aldol (B89426) reactions catalyzed by chiral metal complexes could be applied to produce enantiomerically enriched analogues. mdpi.com For instance, inspired by the successful asymmetric synthesis of BINOL derivatives using iron complexes, similar catalytic systems could be adapted for the oxidative coupling or other transformations of benzotriazole-containing substrates. mdpi.com

Development of Novel Catalytic Systems for Enhanced Chemoselectivity and Enantioselectivity

Achieving high levels of selectivity is a persistent challenge in organic synthesis. For a molecule like this compound, which contains multiple reactive sites (the triazole ring, the carbonyl group, and α-protons), developing catalytic systems that can precisely control chemo- and enantioselectivity is a critical goal.

Future research directions may involve:

Multifunctional Catalysts: Designing catalysts that possess multiple functionalities, such as a Lewis acid site to activate the carbonyl and a Brønsted base site to deprotonate the α-carbon, could enable highly controlled tandem reactions.

Biocatalysis: The use of enzymes (e.g., ketoreductases, transaminases) offers the potential for exceptional levels of stereocontrol under mild reaction conditions. Screening for or engineering enzymes that can act on benzotriazole-containing substrates would be a significant advancement.

Supported Catalysts: Immobilizing catalysts on solid supports, such as polymers, can facilitate catalyst recovery and reuse, making processes more sustainable and cost-effective. nih.gov Research into polymer-supported benzotriazoles as catalysts for various condensation reactions highlights the potential of this approach. nih.gov The use of copper catalysts in "click chemistry" for synthesizing 1,2,3-triazoles is another area that could inspire the development of novel catalytic systems for related benzotriazole structures. soci.org

The table below summarizes potential catalytic approaches and their expected outcomes for enhancing selectivity.

Catalytic ApproachTarget SelectivityPotential Catalyst TypeExpected Outcome
Asymmetric Aldol ReactionEnantioselectivityChiral Proline Derivatives (Organocatalyst)High enantiomeric excess of β-hydroxy ketone products.
Asymmetric HydrogenationEnantioselectivityChiral Rhodium or Ruthenium ComplexesEnantiomerically enriched secondary alcohol derivatives.
Regioselective AlkylationChemoselectivityPhase Transfer CatalystsPreferential N1- vs. N2-alkylation of the benzotriazole ring.
C-H FunctionalizationChemoselectivityPalladium or Rhodium CatalystsDirect and selective functionalization of specific C-H bonds.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production often presents significant challenges, including safety, reproducibility, and efficiency. Flow chemistry, where reactions are performed in continuous-flow reactors, offers solutions to many of these issues. nih.gov

Future work in this area will focus on:

Process Optimization: Integrating automated synthesis platforms with flow reactors allows for rapid optimization of reaction parameters such as temperature, pressure, flow rate, and stoichiometry. soci.org This can dramatically reduce the time required to develop robust and high-yielding synthetic protocols.

Multi-step Synthesis: Flow chemistry systems are modular, enabling the "telescoping" of multiple reaction steps into a single continuous process without isolating intermediates. nih.gov This approach has been successfully used for the synthesis of complex heterocyclic molecules like 2-(1H-indol-3-yl)thiazole derivatives and could be adapted for the multi-step synthesis of complex analogues from this compound. nih.gov

Safety and Scalability: Flow reactors offer superior heat and mass transfer compared to batch reactors, allowing for better control over highly exothermic or fast reactions. This enhanced safety profile is particularly advantageous when scaling up production. The compact nature of flow systems also facilitates easier scaling compared to traditional batch processes.

The table below outlines the advantages of integrating flow chemistry for the production of this compound and its derivatives.

FeatureAdvantage in Flow ChemistryImplication for Production
Heat Transfer High surface-area-to-volume ratioEnhanced safety, better control of exothermic reactions
Mass Transfer Efficient mixing and transport of reagentsHigher reaction rates and improved yields
Parameter Control Precise control over temperature, pressure, and residence timeHigh reproducibility and simplified optimization
Automation Integration with automated pumps and analytical toolsRapid screening of reaction conditions and library synthesis
Scalability Scaling by operating for longer times or using parallel reactorsSeamless transition from lab-scale to pilot-plant production

Advanced In Silico Screening and Machine Learning Approaches for Predictive Organic Chemistry

Computational chemistry and machine learning are transforming the field of chemical synthesis and drug discovery. scienceopen.com These tools can predict the properties, reactivity, and biological activity of molecules, thereby guiding experimental efforts and reducing the time and resources spent on trial-and-error approaches.

Key future research directions include:

Predictive Reactivity Models: Using machine learning algorithms trained on large datasets of chemical reactions, it is possible to predict the outcome of new reactions involving this compound analogues. This can help chemists select the most promising reaction conditions and substrates.

Virtual Screening for Biological Activity: For applications in medicinal chemistry, in silico methods like molecular docking can be used to screen virtual libraries of benzotriazole derivatives against specific biological targets (e.g., enzymes, receptors). nih.govresearchgate.net This allows for the prioritization of compounds with the highest predicted binding affinity for synthesis and experimental testing. nih.govresearchgate.net

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can provide detailed insights into the electronic structure and reactivity of molecules. researchgate.net These calculations can be used to understand reaction mechanisms, predict spectroscopic properties, and rationalize observed selectivity, aiding in the design of more efficient synthetic routes and novel catalysts. researchgate.net

The integration of these computational approaches can create a powerful feedback loop where predictions guide experiments, and experimental results are used to refine and improve the predictive models. scienceopen.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1H-1,2,3-Benzotriazol-1-yl)butan-2-one, and how can its purity be optimized?

  • Methodological Answer : The compound is synthesized via benzotriazole-mediated coupling reactions. For example, α-benzotriazolyl ketones are prepared by reacting acid halides with 1H-benzotriazole under basic conditions. Purification typically involves column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product as a colorless oil or crystalline solid. Purity is confirmed via elemental analysis (e.g., C, H, N content) and NMR spectroscopy to resolve benzotriazole proton signals (δ ~7.3–8.3 ppm) and ketone carbonyl peaks (δ ~200–210 ppm in 13C NMR) .

Q. How can NMR spectroscopy resolve structural ambiguities in benzotriazole-containing ketones?

  • Methodological Answer : 1H NMR distinguishes benzotriazole protons (three aromatic protons split into multiplets due to coupling with adjacent N atoms) and α-ketone protons (appearing as singlets or quartets depending on substitution). 13C NMR identifies the carbonyl carbon (δ ~200–210 ppm) and benzotriazole carbons (δ ~110–150 ppm). For example, in 3-(1H-1,2,3-Benzotriazol-1-yl)-4-(4-methylphenyl)butan-2-one, the methyl group on the phenyl ring appears as a singlet (δ ~2.3 ppm), while the benzotriazole protons integrate for three hydrogens .

Q. What crystallization strategies are effective for X-ray diffraction studies of benzotriazole derivatives?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF/ethanol mixtures) often yields suitable single crystals. For 3-(1H-Benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one, crystals grown in ethanol at 293 K diffracted to a resolution of 0.041 R-factor, with mean σ(C–C) = 0.002 Å. Data-to-parameter ratios >14:1 ensure reliable refinement .

Advanced Research Questions

Q. How can SHELXL refine crystal structures of benzotriazole derivatives with disordered moieties?

  • Methodological Answer : SHELXL handles disorder via PART instructions and restraints on bond lengths/angles. For example, in high-resolution data (d-spacing <1 Å), anisotropic displacement parameters (ADPs) refine benzotriazole rings. Twinning or pseudosymmetry requires using TWIN/BASF commands. Validation tools (e.g., RIGU, PLATON) check for overfitting, particularly in low-electron-density regions near the benzotriazole N atoms .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing benzotriazole group activates the ketone for nucleophilic attack. For instance, morpholine reacts with 1-(1H-1,2,3-benzotriazol-1-yl)-3-phenyl-2-propyn-1-one to displace benzotriazole, forming 1-morpholino-3-phenyl-2-propyn-1-one. Kinetic studies (via HPLC or in situ IR) can monitor reaction progress, while DFT calculations (e.g., B3LYP/6-31G*) model transition states .

Q. How do steric and electronic effects influence the fungicidal activity of benzotriazole-derived ketones?

  • Methodological Answer : Analogues like 1-(Biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one show enhanced antifungal activity when bulky substituents (e.g., cyclopropyl) increase lipophilicity. Docking studies (AutoDock Vina) with fungal CYP51 enzymes reveal hydrogen bonding between the ketone oxygen and heme cofactor. Comparative bioassays (e.g., MIC against Candida albicans) validate structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.